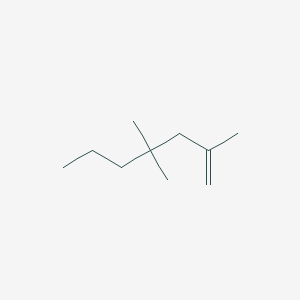
2,4,4-Trimethylhept-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,4-Trimethylhept-1-ene is an organic compound belonging to the class of alkenes, characterized by the presence of a double bond between carbon atoms. Its molecular formula is C10H20, and it is known for its branched structure, which includes three methyl groups attached to the heptene chain. This compound is used in various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
2,4,4-Trimethylhept-1-ene can be synthesized through several methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 2,4,4-trimethylheptanol using acid catalysts such as sulfuric acid or phosphoric acid. The reaction typically occurs at elevated temperatures to facilitate the removal of water and formation of the double bond.
Alkylation Reactions: Another method involves the alkylation of smaller alkenes with appropriate alkyl halides in the presence of strong bases like sodium or potassium hydroxide.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic cracking of larger hydrocarbons. This process involves breaking down complex hydrocarbons into simpler molecules using catalysts such as zeolites at high temperatures and pressures.
化学反应分析
Types of Reactions
2,4,4-Trimethylhept-1-ene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of this compound in the presence of catalysts such as palladium or platinum can convert it into 2,4,4-trimethylheptane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 2,4,4-trimethylheptyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Halogens (Cl2, Br2) with appropriate catalysts
Major Products
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: 2,4,4-Trimethylheptane
Substitution: Halogenated derivatives
科学研究应用
2,4,4-Trimethylhept-1-ene has several applications in scientific research and industry:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Its derivatives are studied for their potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of adhesives, sealants, and as an intermediate in the synthesis of other industrial chemicals.
作用机制
The mechanism of action of 2,4,4-Trimethylhept-1-ene involves its interaction with various molecular targets and pathways. As an alkene, it can participate in addition reactions, where the double bond reacts with other molecules to form new compounds. The presence of the double bond also makes it reactive towards electrophiles, allowing it to undergo electrophilic addition reactions.
相似化合物的比较
2,4,4-Trimethylhept-1-ene can be compared with other similar alkenes such as:
2,4,4-Trimethylpent-1-ene: Similar in structure but with a shorter carbon chain.
2,4,4-Trimethylhex-1-ene: Also similar but with a different chain length.
2,4,4-Trimethylheptane: The fully saturated version of this compound, lacking the double bond.
The uniqueness of this compound lies in its specific branching and the position of the double bond, which imparts distinct chemical properties and reactivity compared to its analogs.
属性
CAS 编号 |
90895-53-7 |
|---|---|
分子式 |
C10H20 |
分子量 |
140.27 g/mol |
IUPAC 名称 |
2,4,4-trimethylhept-1-ene |
InChI |
InChI=1S/C10H20/c1-6-7-10(4,5)8-9(2)3/h2,6-8H2,1,3-5H3 |
InChI 键 |
WGAUCPCDNCHZRN-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)(C)CC(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


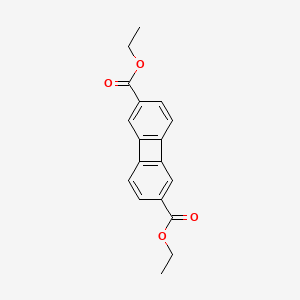
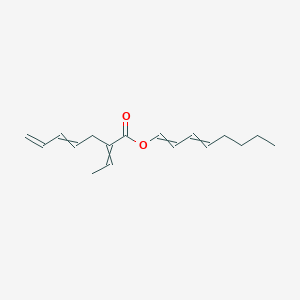
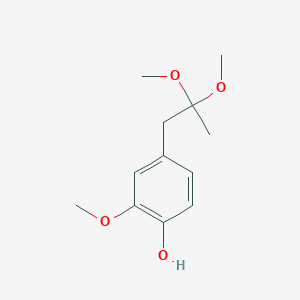

![4-[(Butylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14355587.png)

![(1,4-Phenylene)bis{[4-(hexyloxy)phenyl]methanone}](/img/structure/B14355596.png)
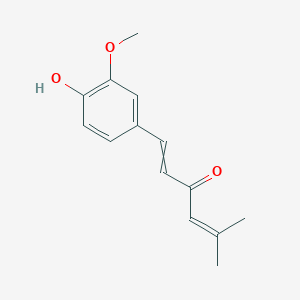
![2,6-Di-tert-butyl-4-[3-(2,4,6-trinitrophenoxy)propyl]phenol](/img/structure/B14355605.png)
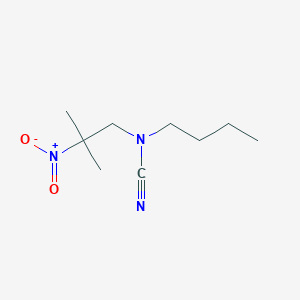
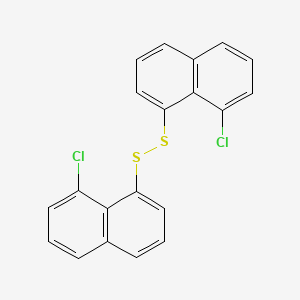
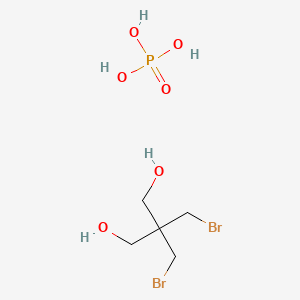

![1-([1,1'-Biphenyl]-2-yl)propan-1-one](/img/structure/B14355632.png)
